![molecular formula C15H14N2S2 B2707297 4-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-81-6](/img/structure/B2707297.png)
4-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines has been synthesized by the cyclocondensation of 2-acetyl benzimidiazoles and 2-bromo-1-(1-alkyl-1H-benzo[d]imidazol-2-yl)-1-ethanone with thiourea .Scientific Research Applications
Synthesis and Anticancer Activity
One significant area of research involves the synthesis of benzothiazole derivatives and their evaluation as potential anticancer agents. The study by Nofal et al. (2014) demonstrated the synthesis of various benzimidazole-thiazole derivatives, some of which exhibited promising anticancer activity against HepG2 and PC12 cancer cell lines. This highlights the potential of 4-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine derivatives in cancer therapy (Nofal et al., 2014).
Photochemical and Electronic Properties
Another study by Murai et al. (2017) explored the synthesis and photophysical properties of 5-N-arylamino-4-methylthiazoles, obtained through direct C–H arylations and Buchwald–Hartwig aminations. These compounds exhibited varied luminescence, suggesting their potential use in optoelectronic devices and sensors (Murai et al., 2017).
Drug Discovery Building Blocks
Durcik et al. (2020) described a method for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as versatile building blocks in drug discovery. These compounds can be substituted at multiple positions, enabling extensive exploration of chemical space for potential therapeutic agents (Durcik et al., 2020).
Corrosion Inhibition
A study by Kaya et al. (2016) on the inhibition performance of thiazole and thiadiazole derivatives against the corrosion of iron showed that such compounds, including those structurally related to 4-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine, could serve as effective corrosion inhibitors. This application is of particular interest in the field of materials science and engineering (Kaya et al., 2016).
Future Directions
The future directions for research on “4-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine” could include further exploration of its synthesis, characterization, and potential applications. Given the antimycobacterial properties of related compounds , it could be interesting to investigate whether “4-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine” has similar properties. Additionally, further studies could explore its safety profile and potential uses in various industries.
properties
IUPAC Name |
N-(3-methylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-5-3-6-11(9-10)16-15-17-14-12(18-2)7-4-8-13(14)19-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIXWMSHZPYQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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